![molecular formula C13H16BClN2O2 B1422052 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine CAS No. 942070-50-0](/img/structure/B1422052.png)
7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine
Overview
Description
- Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective substitution.
Attachment of the Dioxaborolane Moiety:
- The dioxaborolane group is introduced via a borylation reaction, often using bis(pinacolato)diboron in the presence of a suitable catalyst like palladium acetate and a base such as potassium carbonate.
Industrial Production Methods:
- Industrial-scale production may involve continuous flow processes to enhance efficiency and yield.
- Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
-
Substitution Reactions:
- The chloro group can undergo nucleophilic substitution with various nucleophiles, leading to a wide range of derivatives.
- Common reagents include amines, thiols, and alkoxides.
-
Cross-Coupling Reactions:
- The dioxaborolane moiety makes the compound suitable for Suzuki-Miyaura cross-coupling reactions.
- Typical conditions involve palladium catalysts and bases like potassium phosphate.
-
Oxidation and Reduction:
- The compound can participate in oxidation reactions to form boronic acids or esters.
- Reduction reactions can modify the pyrrolo[2,3-C]pyridine core, potentially altering its electronic properties.
Major Products:
- Substituted pyrrolo[2,3-C]pyridines with various functional groups.
- Boronic acid derivatives useful in further synthetic applications.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Important in the development of new ligands for catalysis.
Biology and Medicine:
- Potential applications in drug discovery due to its ability to interact with biological targets.
- Investigated for its role in the synthesis of bioactive molecules.
Industry:
- Utilized in the production of advanced materials, including polymers and electronic components.
- Acts as a precursor for the synthesis of compounds with specific electronic properties.
Molecular Targets and Pathways:
- The compound’s mechanism of action in biological systems involves its interaction with enzymes and receptors.
- The dioxaborolane moiety can form reversible covalent bonds with biomolecules, influencing their activity.
- Pathways affected include signal transduction and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine typically involves the following steps:
-
Formation of the Pyrrolo[2,3-C]pyridine Core:
- Starting from commercially available pyridine derivatives, the core structure can be constructed through cyclization reactions.
- Common reagents include halogenated pyridines and amines, with catalysts such as palladium or copper facilitating the cyclization.
Comparison with Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-pyridine
- 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrimidine
Uniqueness:
- The presence of both a chloro group and a dioxaborolane moiety in the pyrrolo[2,3-C]pyridine core makes it unique.
- This combination allows for diverse chemical reactivity and potential applications in multiple fields.
Would you like more details on any specific section?
Properties
IUPAC Name |
7-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)9-7-8-5-6-16-11(15)10(8)17-9/h5-7,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUILFKILUDUEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681951 | |
| Record name | 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942070-50-0 | |
| Record name | 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



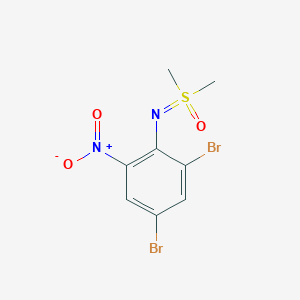


![N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B1421973.png)

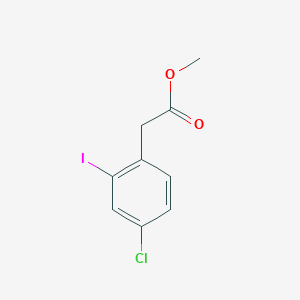
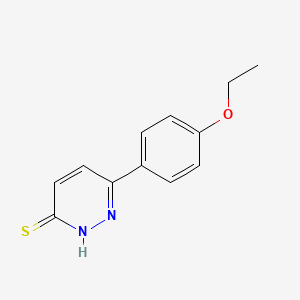
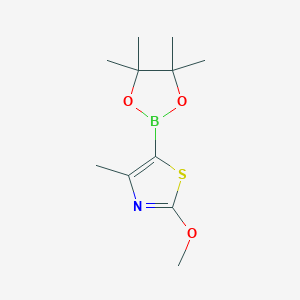
![2-chloro-N-[3-(2-fluorophenoxy)propyl]acetamide](/img/structure/B1421986.png)
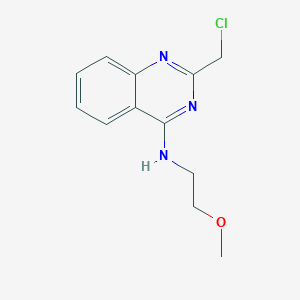

![N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine](/img/structure/B1421991.png)
![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B1421992.png)
